molecular formula C11H8BrNO4 B11721527 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid CAS No. 2006276-91-9

3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

Cat. No.: B11721527
CAS No.: 2006276-91-9
M. Wt: 298.09 g/mol
InChI Key: BCQPHWGGMUYPEY-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-bromophenyl group and a hydroxy methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which forms the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

2006276-91-9

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8BrNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16)

InChI Key

BCQPHWGGMUYPEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)Br

Origin of Product

United States

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